![molecular formula C17H21N5O2 B2445725 2-Methoxy-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide CAS No. 1421475-21-9](/img/structure/B2445725.png)
2-Methoxy-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide is a compound that has garnered interest in the field of medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 2-methoxy-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acetamide is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in learning and memory .
Mode of Action
This compound interacts with its target, AChE, by inhibiting its activity . It exhibits potent inhibitory activity against AChE, with an IC50 of 0.90 µM . The compound is a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition
Biochemical Pathways
By inhibiting AChE, this compound increases the level of acetylcholine in the brain . This is beneficial in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine . The compound also shows some inhibitory activity against butyrylcholinesterase (BuChE), another enzyme that can break down acetylcholine .
Result of Action
The inhibition of AChE leads to an increase in acetylcholine levels, which can help to alleviate symptoms of diseases characterized by low acetylcholine levels, such as Alzheimer’s disease . By enhancing cholinergic function, this compound could potentially improve cognitive function and memory .
Biochemical Analysis
Biochemical Properties
The 2-methoxy-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acetamide interacts with acetylcholinesterase (AChE), a key enzyme in the nervous system that breaks down acetylcholine, a neurotransmitter important for learning and memory . The compound acts as an inhibitor of AChE, thereby increasing the level of acetylcholine in the brain .
Cellular Effects
In terms of cellular effects, 2-methoxy-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acetamide, as an AChE inhibitor, can influence cell function by modulating acetylcholine levels. This can impact cell signaling pathways, gene expression, and cellular metabolism, particularly in neurons where acetylcholine plays a crucial role .
Molecular Mechanism
The molecular mechanism of action of 2-methoxy-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acetamide involves binding to AChE and inhibiting its activity . This inhibition is achieved through a mixed-type inhibitor mechanism, involving both competitive and non-competitive inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide typically involves the reaction of 2-chloro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acetamide with methanol under basic conditions. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Methoxy-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with similar structural features.
N-phenyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Exhibits similar inhibitory activity against acetylcholinesterase.
Uniqueness
2-Methoxy-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide is unique due to its methoxy group, which enhances its binding affinity and selectivity towards acetylcholinesterase. This structural feature differentiates it from other similar compounds and contributes to its potential as a lead compound for drug development .
Properties
IUPAC Name |
2-methoxy-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-24-13-16(23)20-14-11-18-17(19-12-14)22-9-7-21(8-10-22)15-5-3-2-4-6-15/h2-6,11-12H,7-10,13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLSOMUFCJOWRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CN=C(N=C1)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

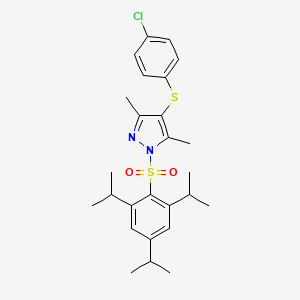
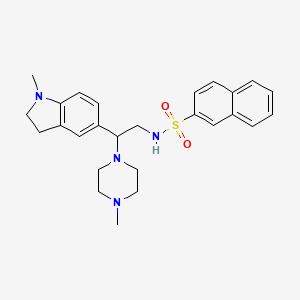
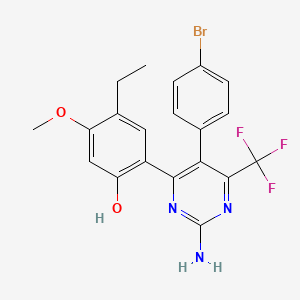
![2-[(4-Chlorobenzyl)thio]ethanamine](/img/structure/B2445649.png)
![2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;diiodide](/img/structure/B2445650.png)
![3-[(1S,3R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]prop-2-ynoic acid](/img/structure/B2445653.png)
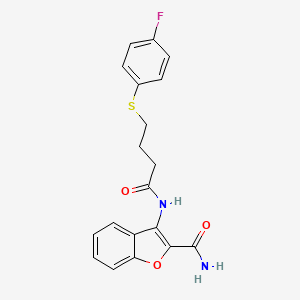
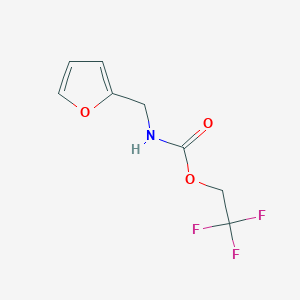
![3',4'-dihydrospiro[oxane-4,2'-pyrano[3,2-b]pyridine]-4'-one](/img/structure/B2445656.png)
![N-{[2-methyl-2-(thiophen-2-yl)cyclopropyl]methyl}prop-2-enamide](/img/structure/B2445658.png)
![N-(2,6-dimethylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2445660.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(dimethylamino)benzamide](/img/structure/B2445662.png)
![(2Z)-N-(2,4-dimethylphenyl)-2-[(4-fluoro-3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2445665.png)
